molecular formula C6H8N2O B13993183 4H,6H,7H-pyrazolo[3,2-c][1,4]oxazine

4H,6H,7H-pyrazolo[3,2-c][1,4]oxazine

Cat. No.: B13993183
M. Wt: 124.14 g/mol
InChI Key: ZBNYOGOKWUZRKI-UHFFFAOYSA-N
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Description

6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is a heterocyclic compound that features a fused ring system combining pyrazole and oxazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine typically involves multiple steps starting from commercially available pyrazoles. One common method includes the cyclization of pyrazole derivatives under specific conditions . For instance, a synthetic route may involve the preparation of pyrazole-5-aldehydes followed by cyclization reactions to form the oxazine ring .

Industrial Production Methods

Industrial production methods for 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine are not well-documented in the literature. the scalability of the synthetic routes mentioned above would be crucial for any potential industrial applications. Optimization of reaction conditions and the use of efficient catalysts would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule, potentially altering its properties and applications.

Scientific Research Applications

6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine involves its interaction with various molecular targets. For instance, its derivatives may inhibit specific enzymes or receptors, leading to biological effects such as anti-inflammatory or antimicrobial activities . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine include:

  • Pyrazolo[3,4-d]pyrimidines
  • Pyrazolo[1,5-a]pyridines
  • 1,4-Oxazines

Uniqueness

What sets 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine apart from these similar compounds is its unique fused ring system, which combines the properties of both pyrazole and oxazine. This structural feature can impart distinct chemical and biological properties, making it a valuable compound for various research and development efforts.

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine

InChI

InChI=1S/C6H8N2O/c1-2-7-8-3-4-9-5-6(1)8/h1-2H,3-5H2

InChI Key

ZBNYOGOKWUZRKI-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=CC=NN21

Origin of Product

United States

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